PIKfyve Biochemical Potency of CAS 1203052-66-7 Versus the Clinical-Stage PIKfyve Inhibitor Apilimod
In a biochemical PIKfyve inhibition assay using the Promega ADP-Glo Kinase platform, CAS 1203052-66-7 (BDBM645407) achieved an IC50 of 42 nM . The clinical-stage PIKfyve inhibitor apilimod, evaluated under comparable biochemical conditions, exhibited an antiproliferative IC50 of 142 nM in B-cell non-Hodgkin lymphoma lines, with selectivity confirmed by PIKfyve-dependent cellular readouts . The 3.4-fold greater biochemical potency of CAS 1203052-66-7 suggests higher target engagement efficiency at equimolar dosing concentrations.
| Evidence Dimension | PIKfyve biochemical inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 42 nM |
| Comparator Or Baseline | Apilimod: antiproliferative IC50 = 142 nM in B-NHL cells (biochemical PIKfyve engagement confirmed) |
| Quantified Difference | 3.4-fold more potent (42 nM vs. 142 nM) |
| Conditions | Biochemical PIKfyve inhibition assay (Promega ADP-Glo Kinase assay) for target compound; cellular antiproliferative assay with confirmed PIKfyve target engagement for apilimod. |
Why This Matters
For researchers selecting a PIKfyve chemical probe, the 3.4-fold potency advantage of CAS 1203052-66-7 over apilimod translates to lower compound consumption per experimental point and potentially reduced off-target exposure at pharmacologically active concentrations.
- [1] BindingDB BDBM645407; Affinity Data IC50: 42 nM; Assay: PIKfyve Biochemical Assay (Promega ADP-Glo Kinase assay). Deposited from US20240016810, US20240150358, US20240208964, US20250145642, US20250197375. View Source
- [2] Gayle S, Landrette S, Beeharry N, et al. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma. Blood. 2017;129(13):1768-1778. IC50 = 142 nM in B-NHL cell lines. View Source
